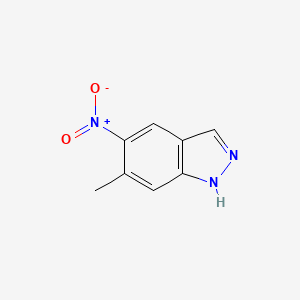

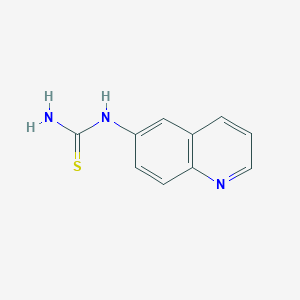

![molecular formula C22H19NO5 B1300615 ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate CAS No. 339009-32-4](/img/structure/B1300615.png)

ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions or cyclocondensation processes. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . Similarly, the synthesis of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate involved selective cyclocondensation with 1,3-dicarbonyl compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using techniques such as single-crystal X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction and supported by spectroscopic methods . The molecular geometry and electronic structure can also be studied using density functional theory (DFT) calculations, as seen in the analysis of a novel pyrazole derivative .

Chemical Reactions Analysis

The reactivity of these compounds can lead to the formation of various derivatives. Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, for example, were shown to react with different nucleophilic reagents to yield a range of heterocyclic compounds . The Diels–Alder reaction is another example, where ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate reacted with alkoxyalkenes to produce trifluoromethyl-containing derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The crystal packing, thermal stability, and optical properties are important characteristics. For instance, ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate exhibited good optical properties and thermal stability, as indicated by fluorescence and thermal studies . The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was stabilized by various hydrogen interactions and weak π–π interactions .

Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

- Kumar et al. (2018) detailed the synthesis and crystal structure of a pyran derivative, highlighting its potential for creating complex molecular architectures through eco-friendly catalysts (Kumar, Banerjee, Brahmachari, & Gupta, 2018).

Biological Activity

- Youssef et al. (2011) explored the biological activity of thiazolo[3,2-a]pyrimidine derivatives, including assessments against various microbial strains, suggesting the utility of pyran derivatives in developing new biocides (Youssef, Abbady, Ahmed, & Omar, 2011).

Heterocyclic Chemistry

- Research by Malzogu et al. (2000) into 2H-pyrone and ferrocene-containing heterocyclic systems demonstrates the versatility of pyran compounds in synthesizing complex heterocycles, which are of interest in materials science and pharmacology (Malzogu, Sušnik, Vorkapić-Furač, Rapić, & Kovač, 2000).

Corrosion Inhibition

- Dohare et al. (2017) studied pyranpyrazole derivatives as corrosion inhibitors for mild steel, highlighting the potential of pyran derivatives in industrial applications, particularly in protecting infrastructure (Dohare, Ansari, Quraishi, & Obot, 2017).

Organic Synthesis and Catalysis

- Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives using an organocatalyst, illustrating the role of pyran derivatives in facilitating novel organic transformations (Ghashang, Mansoor, & Aswin, 2013).

Propiedades

IUPAC Name |

ethyl 5-[(4-methylbenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-3-27-21(25)17-13-18(23-20(24)16-11-9-14(2)10-12-16)22(26)28-19(17)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUICLYEVNXSIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501154196 |

Source

|

| Record name | Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501154196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |

CAS RN |

339009-32-4 |

Source

|

| Record name | Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339009-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501154196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)

![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)

![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)

![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)

![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)